Official Pharmacopoeial Designation as the Sole Reference Standard for the Deshydroxy (Over‑Reduced) Salbutamol Impurity
Unlike Impurity B (deshydroxymethyl) or Impurity D (aldehyde), only Impurity C is the explicitly named and structurally defined reference standard for the 3‑dehydroxy (over‑reduced) salbutamol species in the European Pharmacopoeia, British Pharmacopoeia, and United States Pharmacopeia [1]. The BP 2025 monograph assigns a relative retention time of approximately 2.3 (salbutamol = 1.0) and a quantitative limit of ≤0.15% exclusively for Impurity C, while Impurity F (dimer ether) has a limit of ≤0.3% and Impurity J (ketone) a relative retention time of ~0.92 [2]. This distinctive identity means no other impurity standard can substitute for Impurity C in regulatory release testing.
| Evidence Dimension | Regulatory identity and compendial specification limit |
|---|---|
| Target Compound Data | Relative retention time ~2.3; limit ≤0.15% |
| Comparator Or Baseline | Impurity F: retention time ~3.03, limit ≤0.3%; Impurity J: retention time ~0.92, limit unspecified; Impurity B: not listed in BP 2025 sulfate monograph retention table |
| Quantified Difference | Impurity C has a unique retention time and a tighter limit (0.15%) compared with Impurity F (0.3%) [2] |
| Conditions | BP 2025 Salbutamol Sulfate Related Substances LC method: octylsilyl column, gradient methanol/acetonitrile, detection at 273 nm [2] |
Why This Matters
Procurement of the correct pharmacopoeial reference standard is mandatory for regulatory compliance; use of any other impurity standard will invalidate the analytical method and delay regulatory submission.
- [1] Veeprho. Salbutamol EP Impurity C (CAS 18910-68-4). Product page. 2022. Available at: https://veeprho.com/ko/impurities/salbutamol-ep-impurity-c/ View Source
- [2] British Pharmacopoeia 2025. Salbutamol Sulfate monograph. Relative retention times and impurity limits (lines 61–83). Available at: https://nhathuocngocanh.com/bp/salbutamol-sulfate/ View Source
